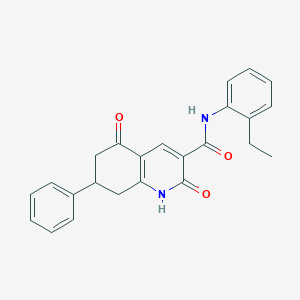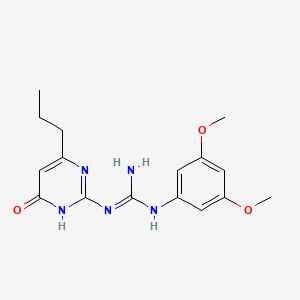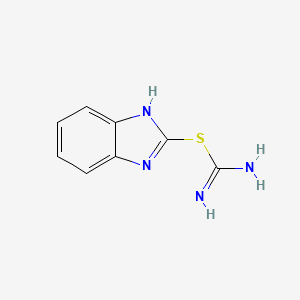![molecular formula C21H21NO7 B11043119 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043119.png)
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: is a derivative of anthraquinone, a class of organic compounds with a characteristic quinone structure. It features hydroxyl groups and methoxy substituents, making it a fascinating molecule for various applications.
2. Preparation Methods
Synthetic Routes: The synthesis of This compound involves several methods, including:
Friedel-Crafts acylation: Acylation of anthraquinone with an appropriate acid chloride or anhydride.
Reductive methods: Reduction of anthraquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation of 1,3-dihydroxyanthraquinone: Conversion of 1,3-dihydroxyanthraquinone to the desired compound.
Industrial Production: Industrial production methods typically employ large-scale reactions, optimizing yield and efficiency. specific details regarding industrial processes for this compound are scarce.
3. Chemical Reactions Analysis
Reactions:Oxidation: It can undergo oxidation reactions, converting the hydroxyl groups to ketones or other functional groups.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions at the aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields 1,3-dihydroxyanthraquinone, while oxidation produces the desired compound.
4. Scientific Research Applications
This compound: finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Studying redox processes and enzyme inhibition.
Medicine: Investigating potential therapeutic properties.
Industry: Dye intermediates and colorants.
5. Mechanism of Action
The compound’s mechanism of action involves interactions with cellular components, affecting redox balance, enzyme activity, and signaling pathways. Further research is needed to elucidate specific targets.
6. Comparison with Similar Compounds
While This compound shares similarities with other anthraquinones, its unique combination of functional groups sets it apart. Similar compounds include anthraquinone derivatives like 1,3-dihydroxyanthraquinone and 1,8-dihydroxyanthraquinone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving an amine and a carbonyl compound.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through substitution reactions using appropriate reagents.
Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials science: Application in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity to produce a biological response.
Pathways involved: Specific signaling pathways or metabolic pathways affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other pyrrol-2-one derivatives that have similar functional groups.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule makes it unique.
Its diverse functional groups allow for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C21H21NO7 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO7/c1-28-14-5-3-4-13(10-14)19(25)17-18(22(8-9-23)21(27)20(17)26)12-6-7-15(24)16(11-12)29-2/h3-7,10-11,18,23-25H,8-9H2,1-2H3/b19-17- |
Clé InChI |
ZNPDLIRVLCBILM-ZPHPHTNESA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)/O |
SMILES canonique |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Thienyl)butyl]acrylamide](/img/structure/B11043060.png)


![1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11043085.png)
![2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11043088.png)


![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide](/img/structure/B11043102.png)
![1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11043113.png)
![3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043127.png)

![6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043158.png)
![ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11043164.png)
